molecular formula C17H27Cl2N3O2 B1394613 1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride CAS No. 946759-92-8

1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride

Cat. No. B1394613
M. Wt: 376.3 g/mol
InChI Key: PXQHKKNMJHINHR-UHFFFAOYSA-N
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Description

This compound, also known as 1-acetyl-4-[4-(4-piperidinyloxy)phenyl]piperazine dihydrochloride, has the CAS Number: 946759-92-8 . It is used in scientific experiments.


Molecular Structure Analysis

The molecular formula of this compound is C17H27Cl2N3O2 . The InChI code is 1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H .

Scientific Research Applications

Antitumor Activity

  • The synthesis of piperazine-based tertiary amino alcohols, including compounds similar to the one , has been studied for their potential antitumor activities. These compounds have been shown to affect tumor DNA methylation processes, suggesting their utility in cancer research and therapy (Hakobyan et al., 2020).

Antipsychotic Potential

  • Research into the design and synthesis of biphenyl moiety linked with aryl piperazine, including compounds similar to "1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride," has been conducted. These studies have evaluated the compounds for antipsychotic activity, with some showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014).

Antibacterial Activity

  • Microwave-assisted synthesis of piperidine and pyrimidine derivatives, including structures related to the chemical , has been explored for their antibacterial properties. These studies have highlighted the potential of such compounds in addressing bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Platelet Aggregation Inhibition

  • Compounds within the piperidine and pyrrolidine ethanones and ethanols class, related to "1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride," have been investigated for their ability to inhibit blood platelet aggregation. This research offers insights into potential therapeutic applications for cardiovascular diseases (Grisar et al., 1976).

Antimicrobial and Antifungal Activities

  • New chalcones containing piperazine or dichlorothiophene moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Tomar et al., 2007).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[4-(4-piperidin-4-yloxyphenyl)piperazin-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHKKNMJHINHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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